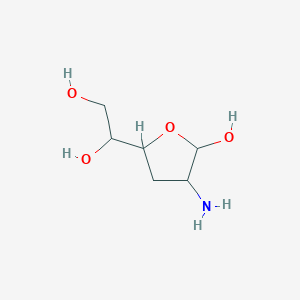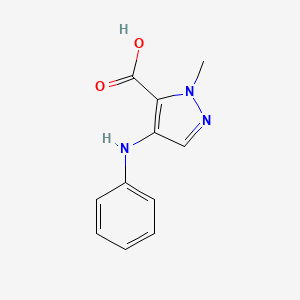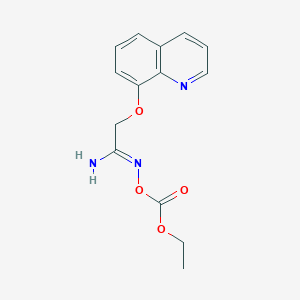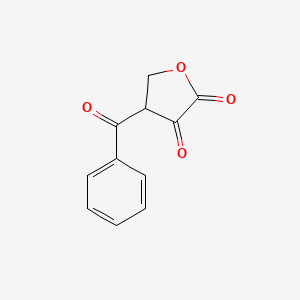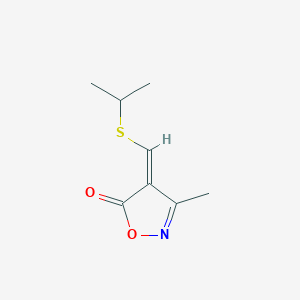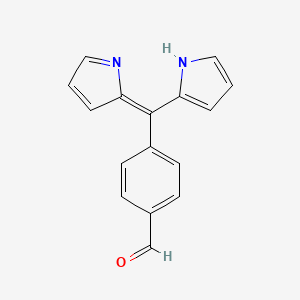![molecular formula C36H39ClP2 B12892367 (6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12892367.png)
(6-Chloro-2'-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is a complex organophosphorus compound. It is widely used in various chemical reactions, particularly in catalysis and organic synthesis. The compound features a unique structure that includes a chloro-substituted biphenyl backbone with diphenylphosphino and dicyclohexylphosphino groups, making it highly versatile in its applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki-Miyaura coupling reaction between a chloro-substituted phenylboronic acid and a bromophenyl derivative.
Introduction of Phosphino Groups: The diphenylphosphino and dicyclohexylphosphino groups are introduced through a series of nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium tert-butoxide.
Purification: The final product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or primary amines are employed in substitution reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Phosphine Hydrides: Result from reduction reactions.
Substituted Derivatives: Various substituted derivatives are formed depending on the nucleophile used in substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is used as a ligand in transition metal catalysis. It is particularly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biology
The compound is used in the synthesis of biologically active molecules. Its ability to facilitate complex organic transformations makes it valuable in the development of pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is used to synthesize drug candidates with potential therapeutic applications. Its role in catalysis allows for the efficient construction of complex molecular architectures.
Industry
In the industrial sector, the compound is used in the production of fine chemicals and specialty materials. Its versatility in catalysis makes it an essential component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine involves its role as a ligand in transition metal complexes. The phosphine groups coordinate with the metal center, stabilizing the complex and facilitating various catalytic reactions. The chloro-substituted biphenyl backbone provides steric and electronic properties that enhance the reactivity and selectivity of the metal complex.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)diisopropylphosphine
- (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dimethylphosphine
- (6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)diphenylphosphine
Uniqueness
(6-Chloro-2’-(diphenylphosphino)-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is unique due to its combination of steric bulk and electronic properties. The dicyclohexylphosphino group provides significant steric hindrance, which can enhance the selectivity of catalytic reactions. Additionally, the chloro-substituted biphenyl backbone offers unique electronic characteristics that influence the reactivity of the compound.
Propiedades
Fórmula molecular |
C36H39ClP2 |
|---|---|
Peso molecular |
569.1 g/mol |
Nombre IUPAC |
[2-(2-chloro-6-dicyclohexylphosphanylphenyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C36H39ClP2/c37-33-25-15-27-35(39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)36(33)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29/h1-2,5-8,13-19,24-27,30-31H,3-4,9-12,20-23H2 |
Clave InChI |
FLVHEFLGSIVUOT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=C(C(=CC=C3)Cl)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
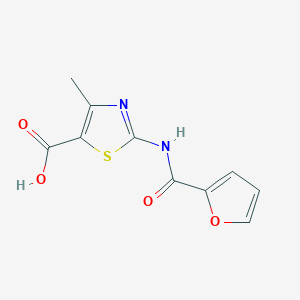
![2-[(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzene-1-sulfonic acid](/img/structure/B12892288.png)
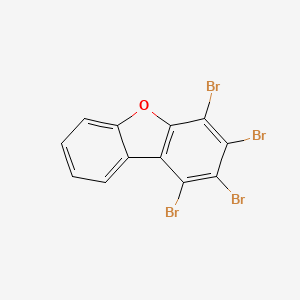

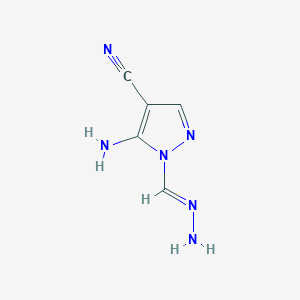
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
